![molecular formula C14H8ClF3N2O3 B5869569 N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B5869569.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide is an organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide moiety, under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-aminobenzamide.
Oxidation: Formation of oxidized derivatives, potentially leading to carboxylic acids or other oxidized forms.
Applications De Recherche Scientifique
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It is utilized in the development of agrochemicals and materials science for its unique chemical properties
Mécanisme D'action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
- 4-chloro-2-(trifluoromethyl)aniline
- N-[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy-N-methylpyridine-2-carboxamide
Uniqueness
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide is unique due to the combination of its trifluoromethyl, chloro, and nitro groups, which confer distinct chemical reactivity and biological activity. This combination is less common in similar compounds, making it a valuable molecule for specific applications in medicinal and industrial chemistry .
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-9-3-6-12(11(7-9)14(16,17)18)19-13(21)8-1-4-10(5-2-8)20(22)23/h1-7H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDXYIBOAOKCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
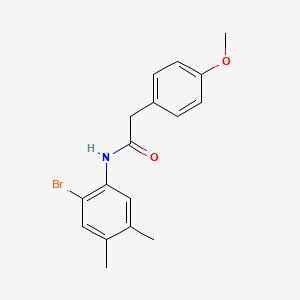
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5869496.png)
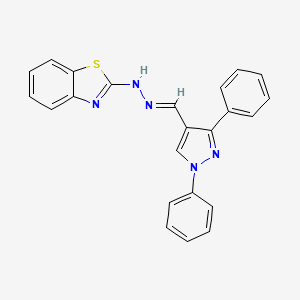
![1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5869511.png)
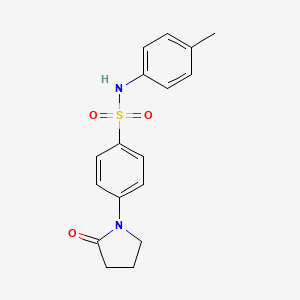
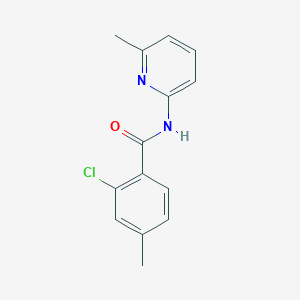
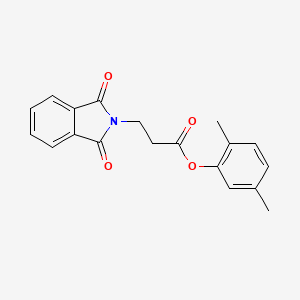
![1-(4-BENZYLPIPERAZINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B5869525.png)
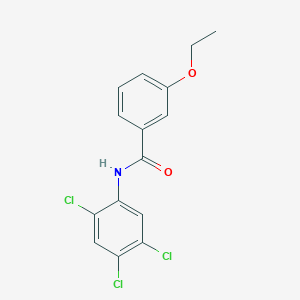

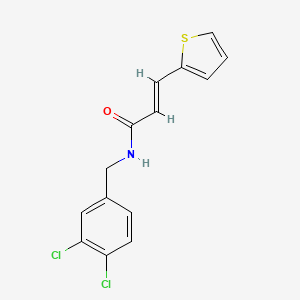
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5869573.png)
![(2,4-Dimethylphenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B5869577.png)
![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)
